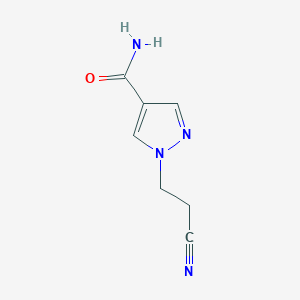
(2-Bromo-3-fluoropyridin-4-yl)methanol
Übersicht
Beschreibung
(2-Bromo-3-fluoropyridin-4-yl)methanol, also known as BFPM, is an organic compound that has a wide range of applications in scientific research. It is a versatile reagent used in organic synthesis, and it also has potential applications in biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Molecular Structures
- The synthesis and structural analysis of complexes derived from halogenated pyridines, including analogs related to (2-Bromo-3-fluoropyridin-4-yl)methanol, have been instrumental in exploring coordination chemistry. For instance, coordination dimers with a cyclo-RuORuO motif have been prepared, highlighting the compound's role in forming complexes with the diruthenium(2+) core. Such studies offer insights into the molecular structures and bonding mechanisms of these complexes (Schäffler, Müller, & Maas, 2006).
Synthesis of Schiff Bases and Antibacterial Agents
- Schiff base compounds synthesized from halogenated salicylaldehydes and amines, related to the target compound, have shown promising antibacterial activities. These compounds demonstrate the potential of halogenated pyridines in developing new antibacterial agents and contribute to the understanding of their structural and biological properties (Wang, Nong, Sht, & Qi, 2008).
Hydrogen Bonding and Cluster Studies
- Research on 2-fluoropyridine-methanol clusters, closely related to the compound , sheds light on hydrogen bonding and cluster formation. These studies are crucial for understanding the interactions at a molecular level, especially the weak hydrogen bond interactions through aromatic hydrogen, which have implications for molecular recognition and supramolecular chemistry (Nibu, Marui, & Shimada, 2006).
Organic Synthesis and Medicinal Chemistry
- The compound's derivatives have been explored for the synthesis of potent BACE1 inhibitors, which are relevant for the potential treatment of Alzheimer's Disease. This highlights the compound's utility in the synthesis of biologically active molecules, showcasing its importance in medicinal chemistry (Zhou, Malamas, & Robichaud, 2009).
Supramolecular Chemistry
- Studies on copper(II) halides with N-(methylpyridin-2-yl)-2-cyanoguanidine, which is structurally similar to (2-Bromo-3-fluoropyridin-4-yl)methanol, have contributed to our understanding of supramolecular architectures. These investigations reveal how variations in molecular structure influence hydrogen bonding patterns and crystal engineering, offering valuable insights into the principles of supramolecular chemistry (Suksangpanya, Blake, Cade, Hubberstey, Parker, & Wilson, 2004).
Wirkmechanismus
Mode of Action
Bromo and fluoro substituents on the pyridine ring could potentially influence the electronic properties of the molecule, thereby affecting its interaction with biological targets .
Biochemical Pathways
The specific biochemical pathways affected by (2-Bromo-3-fluoropyridin-4-yl)methanol are not well-documented. Given the compound’s structural similarity to pyridine, it may be involved in similar biochemical pathways. The presence of bromo and fluoro substituents could alter its interactions within these pathways .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . These properties could potentially impact the compound’s bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Bromo-3-fluoropyridin-4-yl)methanol. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability . Furthermore, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s interaction with its targets and its overall efficacy.
Eigenschaften
IUPAC Name |
(2-bromo-3-fluoropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-6-5(8)4(3-10)1-2-9-6/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESRNDDYOHOPPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CO)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-3-fluoropyridin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



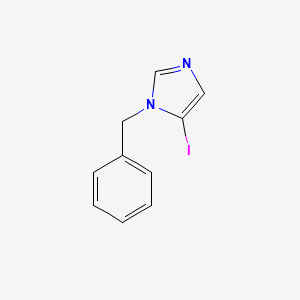
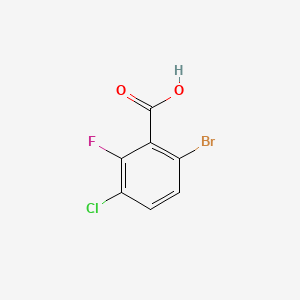

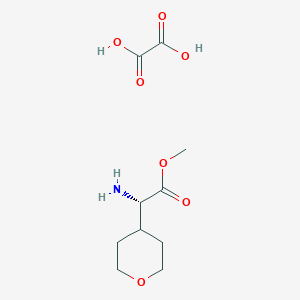
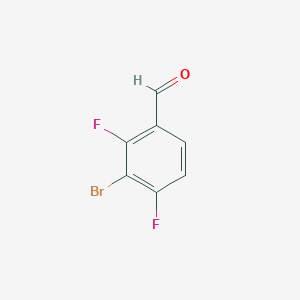
![6-Amino-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1378424.png)
![3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1378425.png)
![Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate](/img/structure/B1378426.png)
![4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride](/img/structure/B1378428.png)

![3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1378435.png)
